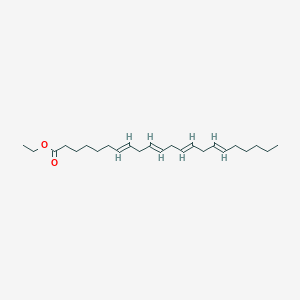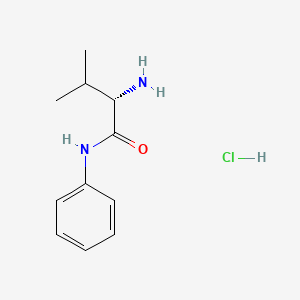![molecular formula C8H16N2O B12312924 6-[(Ethylamino)methyl]piperidin-2-one](/img/structure/B12312924.png)
6-[(Ethylamino)methyl]piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 6-[(Ethylamino)methyl]piperidin-2-one involves several steps. One common method includes the alkylation of piperidin-2-one with ethylamine under controlled conditions . The reaction typically requires the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents .
Chemical Reactions Analysis
6-[(Ethylamino)methyl]piperidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted derivatives.
Scientific Research Applications
6-[(Ethylamino)methyl]piperidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-[(Ethylamino)methyl]piperidin-2-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
6-[(Ethylamino)methyl]piperidin-2-one can be compared with other piperidine derivatives, such as:
3-methylpiperidin-2-one: Known for its use in pharmaceutical intermediates.
N-protected piperidin-2-one: Utilized in asymmetric synthesis and chiral separation.
Spiropiperidines: These compounds have unique structural features and are used in drug design.
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
6-(ethylaminomethyl)piperidin-2-one |
InChI |
InChI=1S/C8H16N2O/c1-2-9-6-7-4-3-5-8(11)10-7/h7,9H,2-6H2,1H3,(H,10,11) |
InChI Key |
IXGPRRSUXMZGHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1CCCC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-(2R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-2-carboxylic acid, trans](/img/structure/B12312842.png)
![2-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B12312850.png)
![8-Isobutyryl-3-(piperidin-3-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B12312857.png)



![[8,14-Diacetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B12312912.png)




![rac-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-3-(methoxymethyl)-1H-1,2,4-triazole, trans](/img/structure/B12312928.png)


